WAY 267464 Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

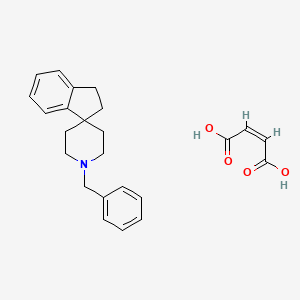

WAY 267464 Dihydrochloride is a synthetic compound widely employed in scientific research . It acts as a potent and selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5) . It is also a potent, selective non-peptide oxytocin receptor (OTR) agonist . It exhibits anxiolytic-like effects and may have therapeutic potential for the treatment of psychosis and schizophrenia .

Molecular Structure Analysis

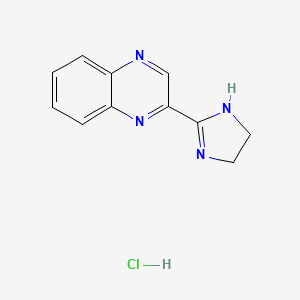

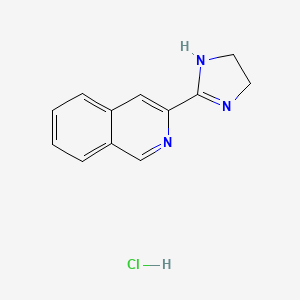

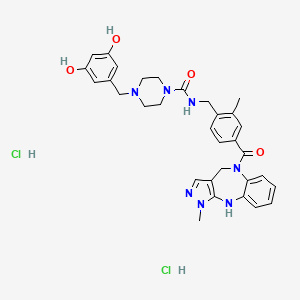

The empirical formula of WAY 267464 Dihydrochloride is C32H35N7O4·2HCl . Its molecular weight is 654.59 . The IUPAC name is N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-4-[(3,5-dihydroxyphenyl)methyl]-1-piperazinecarboxamide dihydrochloride .Physical And Chemical Properties Analysis

WAY 267464 Dihydrochloride is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It should be stored in a desiccated condition at a temperature of 2-8°C .Applications De Recherche Scientifique

Learning and Memory

WAY 267464 Dihydrochloride acts as a potent and selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a significant role in cognitive processes including learning and memory. Research has explored its effects on enhancing cognitive functions through modulation of mGluR5 .

Mood Regulation

The compound has been studied for its impact on mood regulation. By targeting mGluR5, it may influence neurochemical pathways involved in mood disorders, offering a potential avenue for developing new mood-regulating therapies .

Anxiety Modulation

WAY 267464 Dihydrochloride exhibits anxiolytic-like effects, meaning it could help reduce anxiety. It has shown promise in assays measuring behavioral and autonomic parameters of the anxiety response, suggesting its potential use in treating anxiety disorders .

Pain Perception

The diverse roles of mGluR5 include the modulation of pain perception. Research involving WAY 267464 Dihydrochloride may provide insights into new pain management strategies by understanding how mGluR5 influences pain signals .

Psychosis and Schizophrenia Treatment

This compound may have therapeutic potential for the treatment of psychosis and schizophrenia. Its selective action on the oxytocin receptor (OTR) suggests it could be beneficial in managing symptoms associated with these mental health conditions .

Mécanisme D'action

Target of Action

WAY 267464 Dihydrochloride is a potent, selective non-peptide oxytocin receptor (OTR) agonist . The primary target of this compound is the oxytocin receptor, which plays a crucial role in a variety of physiological processes, including social bonding, sexual reproduction, childbirth, and the period after childbirth .

Mode of Action

WAY 267464 Dihydrochloride binds to the oxytocin receptor, activating it . Unlike oxytocin, it displays antagonist instead of agonist activity toward the vasopressin V1a receptor . This unique mode of action allows it to elicit a wide array of physiological responses .

Biochemical Pathways

The activation of the oxytocin receptor by WAY 267464 Dihydrochloride influences several biochemical pathways. These pathways are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

WAY 267464 Dihydrochloride has been shown to cross the blood-brain barrier to a significantly greater extent than exogenously applied oxytocin . This property enhances its bioavailability in the central nervous system, allowing it to exert centrally-mediated oxytocinergic actions .

Result of Action

WAY 267464 Dihydrochloride exhibits oxytocin-like anxiolytic effects . It increases punished crossing in four-plate tests and open quadrants stay in elevated zero maze, and it also increases stress-induced hyperthermia . Similar to the antipsychotic-like effects reported for oxytocin, WAY 267464 Dihydrochloride also reverses disruption in prepulse inhibition of the acoustic startle reflex induced by either MK-801 or amphetamine .

Propriétés

IUPAC Name |

4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N7O4.2ClH/c1-21-13-23(31(42)39-20-25-18-34-36(2)30(25)35-28-5-3-4-6-29(28)39)7-8-24(21)17-33-32(43)38-11-9-37(10-12-38)19-22-14-26(40)16-27(41)15-22;;/h3-8,13-16,18,35,40-41H,9-12,17,19-20H2,1-2H3,(H,33,43);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFWXMFLPMUDFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCN(CC5)CC6=CC(=CC(=C6)O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37Cl2N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

WAY 267464 Dihydrochloride | |

CAS RN |

1432043-31-6 |

Source

|

| Record name | WAY-267464 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432043316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-267464 dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCA8EVK22Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.